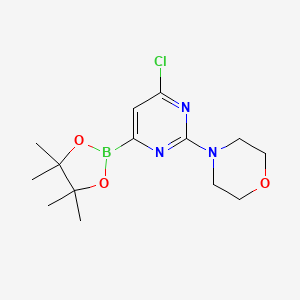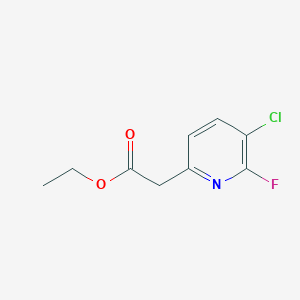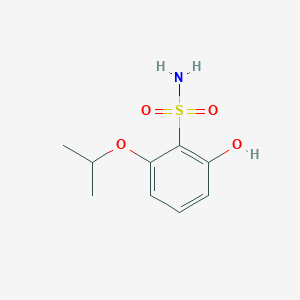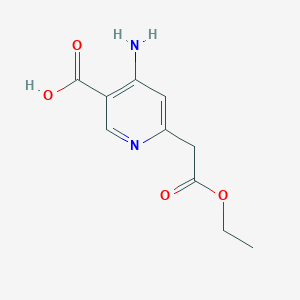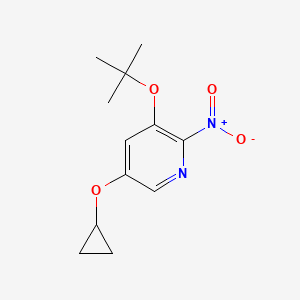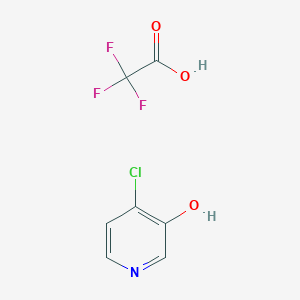
4-Chloropyridin-3-ol-TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloropyridin-3-ol-TFA is a chemical compound derived from pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 4th position and a hydroxyl group at the 3rd position on the pyridine ring. The addition of trifluoroacetic acid (TFA) enhances its reactivity and stability. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridin-3-ol-TFA typically involves the chlorination of pyridine derivatives followed by hydroxylation. . Another method involves the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and hydroxylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloropyridin-3-ol-TFA undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Nucleophilic substitution reactions at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Reactions with nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
N-oxides: Formed during oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Pyridines: Products of nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Chloropyridin-3-ol-TFA has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-Chloropyridin-3-ol-TFA involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and binding affinity to biological targets. The pathways involved often include enzyme inhibition or activation, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
2-Chloropyridine: Chlorine at the 2nd position.
3-Chloropyridine: Chlorine at the 3rd position.
4-Chloropyridine: Chlorine at the 4th position without the hydroxyl group.
Uniqueness: 4-Chloropyridin-3-ol-TFA is unique due to the presence of both chlorine and hydroxyl groups on the pyridine ring, which imparts distinct reactivity and stability. This combination makes it a valuable intermediate in various synthetic pathways and enhances its utility in scientific research .
Eigenschaften
Molekularformel |
C7H5ClF3NO3 |
|---|---|
Molekulargewicht |
243.57 g/mol |
IUPAC-Name |
4-chloropyridin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H4ClNO.C2HF3O2/c6-4-1-2-7-3-5(4)8;3-2(4,5)1(6)7/h1-3,8H;(H,6,7) |
InChI-Schlüssel |
VUNOYWULZXTEOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1Cl)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


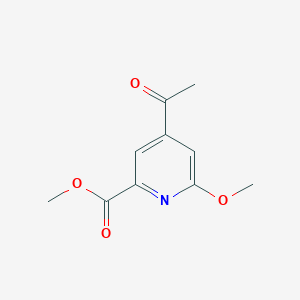
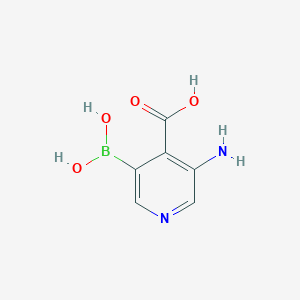
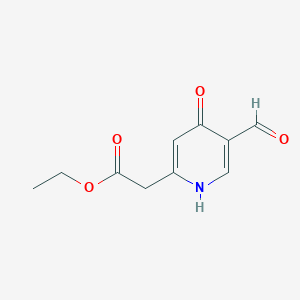
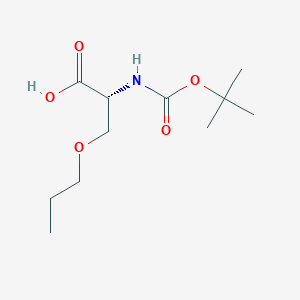
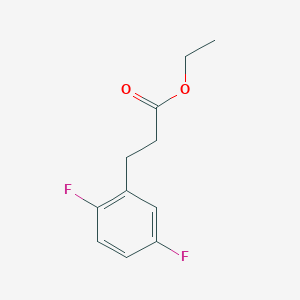

![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)

